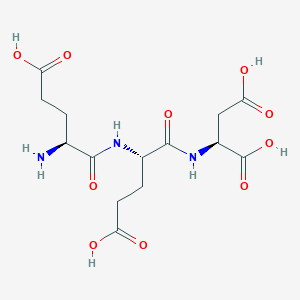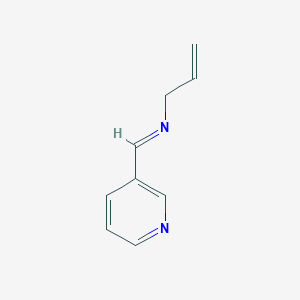
N-Allyl(3-pyridyl)methaneimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl(3-pyridyl)methaneimine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a nitrogen-containing heterocyclic compound that has been synthesized using different methods.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-Allyl(3-pyridyl)methaneimine involves the condensation of 3-pyridylcarboxaldehyde with allylamine in the presence of a reducing agent.
Starting Materials
3-pyridylcarboxaldehyde, Allylamine, Reducing agent (e.g. sodium borohydride)
Reaction
Dissolve 3-pyridylcarboxaldehyde in a suitable solvent (e.g. ethanol)., Add allylamine to the solution and stir at room temperature for several hours., Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir for an additional period of time., Isolate the product by filtration or extraction., Purify the product by recrystallization or chromatography.
Mecanismo De Acción
The mechanism of action of N-Allyl(3-pyridyl)methaneimine is not yet fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes and proteins in bacterial, fungal, and cancer cells. It has also been suggested that the compound interferes with the DNA synthesis and replication process, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
N-Allyl(3-pyridyl)methaneimine has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. The compound has also been shown to inhibit the growth of biofilm in bacteria, which is a protective layer that bacteria use to evade the immune system and antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Allyl(3-pyridyl)methaneimine in lab experiments include its low toxicity and high potency against bacteria, fungi, and cancer cells. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on N-Allyl(3-pyridyl)methaneimine. One area of research could be to investigate the compound's potential as a drug candidate for the treatment of bacterial and fungal infections. Another area of research could be to explore the compound's mechanism of action in cancer cells and to investigate its potential as a cancer therapy. Furthermore, future research could focus on improving the compound's solubility in water to enhance its bioavailability.
Conclusion:
In conclusion, N-Allyl(3-pyridyl)methaneimine is a compound that has shown promising results in various scientific research applications. Its potential as an antibacterial, antifungal, and anticancer agent has been demonstrated in vitro. The compound's mechanism of action is not yet fully understood, but it has been suggested to act by inhibiting the activity of enzymes and proteins in bacterial, fungal, and cancer cells. Future research on this compound could lead to the development of new drugs for the treatment of bacterial and fungal infections and cancer.
Aplicaciones Científicas De Investigación
N-Allyl(3-pyridyl)methaneimine has been extensively studied for its potential applications in various fields. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. The compound has been tested against different strains of bacteria and fungi and has shown promising results. It has also been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-prop-2-enyl-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6-8H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYSSGBNZJDHFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl(3-pyridyl)methaneimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

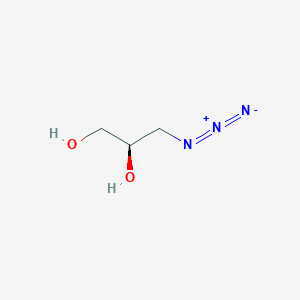
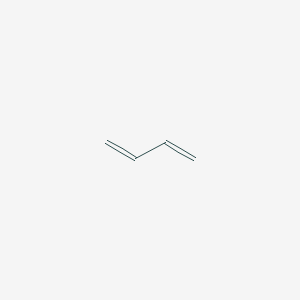

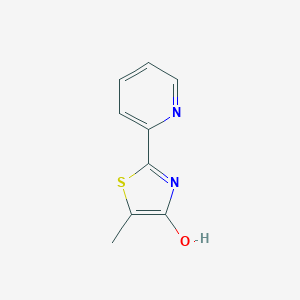
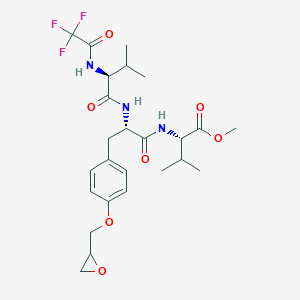
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
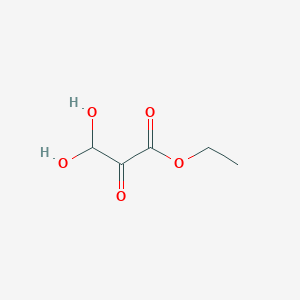
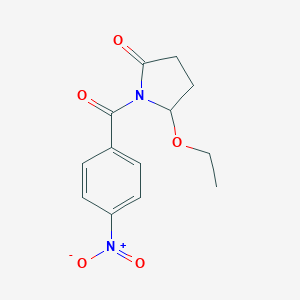
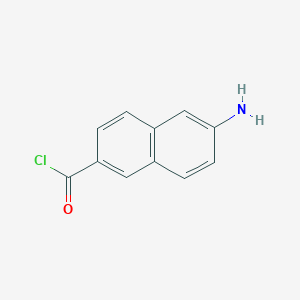

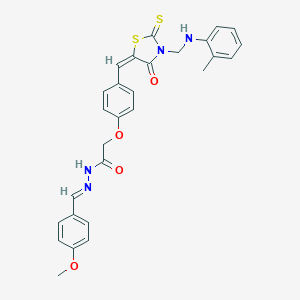
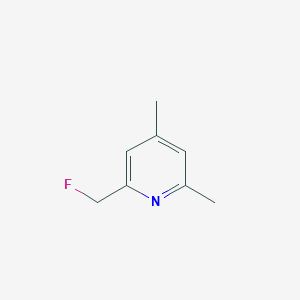
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)
